Edaglitazone (CAS: 213411-83-7), also known as BM-13.1258 or R-483, is a potent, orally active thiazolidinedione (TZD) and highly selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist. Structurally distinguished by a bulky benzo[b]thiophene moiety and a 5-methyl-2-phenyloxazole tail, it is primarily procured for advanced structural biology studies, co-activator recruitment assays, and metabolic research. Its specific steric profile and strict isoform selectivity make it a critical tool compound for isolating PPARγ-specific pathways and investigating allosteric modulation in nuclear receptors .
Substituting Edaglitazone with common TZDs like rosiglitazone or pioglitazone fails in advanced structural and allosteric studies because standard TZDs lack the bulky benzo[b]thiophene and 5-methyl-2-phenyloxazole moieties. These specific structural features of Edaglitazone induce unique conformational changes in the PPARγ ligand-binding domain, enabling cooperative co-binding of endogenous fatty acids that cannot be accurately modeled with smaller TZD analogs [1]. Furthermore, its strict selectivity profile makes it non-interchangeable with dual PPARα/γ agonists like aleglitazar in pathway-isolation assays, where off-target PPARα activation would confound metabolic readouts [2].
In TR-FRET biochemical assays measuring the interaction between PPARγ and a peptide derived from the TRAP220 coactivator, Edaglitazone demonstrates superior recruitment potency compared to the standard TZD rosiglitazone. This enhanced interaction stability is critical for high-throughput screening applications requiring maximized signal-to-noise ratios[1].
| Evidence Dimension | TRAP220 coactivator recruitment potency (EC50) |
| Target Compound Data | 132 nM |
| Comparator Or Baseline | Rosiglitazone (186 nM) |
| Quantified Difference | ~29% greater potency (lower EC50) for Edaglitazone |
| Conditions | TR-FRET biochemical assay |
Provides a wider assay signal window and higher sensitivity for in vitro screening of nuclear receptor complex formations.
For metabolic pathway isolation, Edaglitazone provides a highly specific PPARγ activation profile, completely avoiding the balanced dual-activation seen in newer-generation agents like aleglitazar. Edaglitazone maintains an EC50 of 35.6 nM for PPARγ while requiring 1053 nM for PPARα, ensuring minimal cross-reactivity at standard working concentrations [1].
| Evidence Dimension | PPARγ vs. PPARα selectivity ratio |
| Target Compound Data | ~30-fold preference for PPARγ (35.6 nM vs 1053 nM) |
| Comparator Or Baseline | Aleglitazar (~0.5-fold, 9 nM vs 5 nM) |
| Quantified Difference | Edaglitazone strictly isolates PPARγ pathways, whereas the comparator forces dual activation. |
| Conditions | Cell-based cofactor recruitment and activation assays |
Prevents confounding variables in target-validation assays by eliminating unwanted PPARα-driven lipid metabolism interference.
Edaglitazone's substitution of the standard TZD phenyl moiety with a bulkier benzo[b]thiophene group forces distinct structural rearrangements within the PPARγ orthosteric pocket. Unlike rosiglitazone, which leaves the pocket relatively unperturbed, Edaglitazone's steric bulk uniquely stabilizes the cooperative co-binding of medium-chain fatty acids (e.g., nonanoic acid) without direct competitive displacement[1].
| Evidence Dimension | Ligand scaffold accommodation and co-binding capacity |
| Target Compound Data | Benzo[b]thiophene moiety induces pocket expansion, stabilizing fatty acid co-binding |
| Comparator Or Baseline | Rosiglitazone (Phenyl moiety lacks sufficient steric bulk to induce identical cooperative pocket expansion) |
| Quantified Difference | Distinct structural adaptation enabling multi-ligand complex crystallization |
| Conditions | X-ray crystallography and differential NMR analysis of ligand-bound PPARγ |
Essential for structural biologists aiming to crystallize and study multi-ligand allosteric modulation in nuclear receptors.
Due to its high TRAP220 recruitment potency (EC50 132 nM), Edaglitazone is the preferred positive control for biochemical assays measuring PPARγ-coactivator complex formation, offering a superior signal window compared to standard TZDs [1].
Its bulky benzo[b]thiophene tail makes Edaglitazone an indispensable tool compound for crystallographic studies investigating how synthetic ligands and endogenous fatty acids simultaneously occupy the PPARγ orthosteric pocket[1].
With a ~30-fold selectivity for PPARγ over PPARα, Edaglitazone is ideal for in vitro cell models where researchers must strictly differentiate PPARγ-driven insulin sensitization from PPARα-driven lipid oxidation, a separation impossible with dual agonists [2].